![molecular formula C28H51N7O11 B13740197 Dihydromorphinon-N-oxyd-ditartarat [German] CAS No. 37764-28-6](/img/structure/B13740197.png)
Dihydromorphinon-N-oxyd-ditartarat [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydromorphinon-N-oxyd-ditartarat, also known as Dihydromorphine-N-oxide, is a semi-synthetic opioid derivative of morphine. It is structurally related to morphine, with the 7,8-double bond reduced to a single bond. This compound is known for its analgesic properties and is used in the treatment of moderate to severe pain .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydromorphinon-N-oxyd-ditartarat involves the reduction of morphine. The 7,8-double bond in morphine is reduced to a single bond to obtain dihydromorphine, which is then oxidized to form Dihydromorphinon-N-oxyd-ditartarat .
Industrial Production Methods: Industrial production of Dihydromorphinon-N-oxyd-ditartarat typically involves the use of high-yield synthesis methods from tetrahydrothebaine. This process was developed in Germany in the late 19th century and has been refined over the years to improve efficiency and yield .
化学反応の分析
Types of Reactions: Dihydromorphinon-N-oxyd-ditartarat undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Halogenation reactions using reagents like bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Dihydromorphinon-N-oxyd-ditartarat, which can have different pharmacological properties .
科学的研究の応用
Dihydromorphinon-N-oxyd-ditartarat has several scientific research applications:
Chemistry: It is used in the study of narcotic receptors and the development of new analgesic drugs.
Biology: The compound is used to study the binding of opioid receptors in the nervous system.
Medicine: It is used clinically for the management of moderate to severe pain, particularly in cancer patients.
Industry: The compound is used in the pharmaceutical industry for the production of pain relief medications.
作用機序
Dihydromorphinon-N-oxyd-ditartarat acts as an agonist at the μ-opioid, δ-opioid, and κ-opioid receptors. The analgesic effects are primarily due to its interaction with the μ-opioid receptors, which leads to the inhibition of pain signals in the nervous system . The compound also affects the δ-opioid and κ-opioid receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Morphine: The parent compound from which Dihydromorphinon-N-oxyd-ditartarat is derived.
Hydromorphone: Another semi-synthetic opioid with similar analgesic properties.
Dihydrocodeine: A related compound with similar structural modifications.
Uniqueness: Dihydromorphinon-N-oxyd-ditartarat is unique due to its specific structural modifications, which enhance its analgesic properties compared to morphine. It is slightly more potent than morphine and has a similar side effect profile .
特性
CAS番号 |
37764-28-6 |
|---|---|
分子式 |
C28H51N7O11 |
分子量 |
661.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H51N7O11/c1-14(2)11-16(30)23(40)35-22(15(3)4)27(44)31-17(8-9-21(38)39)24(41)33-20(13-37)26(43)34-19(12-36)25(42)32-18(28(45)46)7-5-6-10-29/h14-20,22,36-37H,5-13,29-30H2,1-4H3,(H,31,44)(H,32,42)(H,33,41)(H,34,43)(H,35,40)(H,38,39)(H,45,46)/t16-,17-,18-,19-,20-,22-/m0/s1 |
InChIキー |
RMAZHXJOTXQSHU-HVYFOGIKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


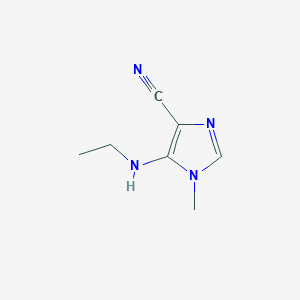

![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)

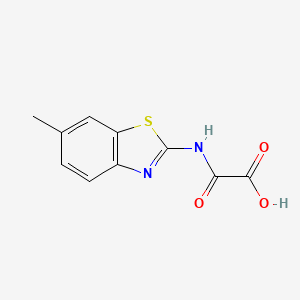

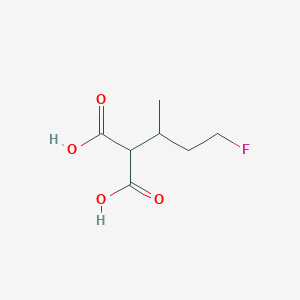
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
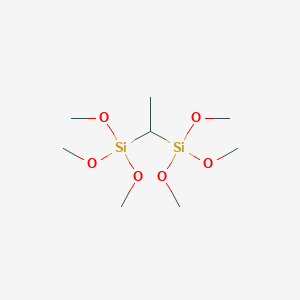
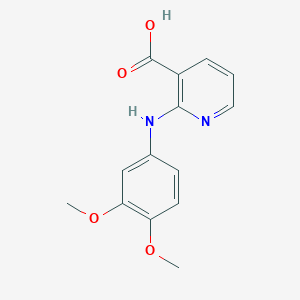
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
